molecular formula C7H12O2 B3229152 4-Hydroxycyclohexanecarboxaldehyde CAS No. 128141-57-1

4-Hydroxycyclohexanecarboxaldehyde

Cat. No. B3229152
CAS RN: 128141-57-1
M. Wt: 128.17 g/mol
InChI Key: QKPFGUJMNAMMPD-UHFFFAOYSA-N
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Description

4-Hydroxycyclohexanecarboxaldehyde is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.169 . It is available for purchase for use in various applications .

Scientific Research Applications

Synthesis and Mesophase of Liquid Crystals

4-Hydroxycyclohexanecarboxaldehyde plays a role in the synthesis of liquid crystal compounds. A study utilized a series of carboxylic acids with double rings substituted by n-propyl, n-pentyl with p-hydroxyl benzaldehyde as reactants, leading to the synthesis of four liquid crystal compounds of multi-ring monoesteryl aryl aldehydes (Zheng Min, 2007).

Enantioselective Organocatalytic Synthesis

This compound is involved in enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes. Using this methodology, crotonaldehyde is converted to 6-hydroxy-4-methylcyclohex-1-enecarbaldehyde, which is useful in synthesizing various compounds (B. Hong et al., 2006).

Mechanisms in NHC-Catalyzed Reactions

4-Hydroxycyclohexanecarboxaldehyde is relevant in studying the mechanisms and stereoselectivities of reactions involving aldehydes and butadienoate. This includes understanding the formation of E-4-oxo-2-butenoate, which is crucial for designing new NHC-catalyzed reactions (Yan Li et al., 2020).

Synthesis of Benzylidenecyclohexanone Derivatives

Research shows the use of 4-Hydroxycyclohexanecarboxaldehyde in synthesizing benzylidenecyclohexanone derivatives, which have wide bioactivity. This involves a reaction with cyclohexanones and benzaldehyde derivatives under specific conditions (S. Handayani et al., 2017).

Synthesis of 4-Phenacyloxy Benzaldehyde Derivatives

The compound is also used in synthesizing new 4-phenacyloxy benzaldehyde derivatives through substitution reactions. These compounds have been tested for their antibacterial properties (Undri Rastuti et al., 2016).

Metabolism in Microorganisms

It is involved in the metabolism studies of microorganisms, particularly in the context of cyclohexane carboxylic acid. This includes understanding the hydroxylation processes and the formation of related compounds in biological systems (D. Taylor and P. Trudgill, 1978).

Safety and Hazards

The safety data sheet for a related compound, Cyclohexanecarboxaldehyde, indicates that it is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h5-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPFGUJMNAMMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclohexanecarboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycyclohexanecarboxaldehyde
Reactant of Route 2
4-Hydroxycyclohexanecarboxaldehyde
Reactant of Route 3
4-Hydroxycyclohexanecarboxaldehyde
Reactant of Route 4
4-Hydroxycyclohexanecarboxaldehyde
Reactant of Route 5
4-Hydroxycyclohexanecarboxaldehyde
Reactant of Route 6
4-Hydroxycyclohexanecarboxaldehyde

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